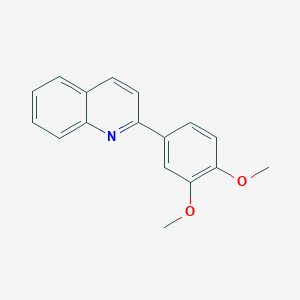

2-(3,4-Dimethoxyphenyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction conditions often include heating under reflux and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in acetic acid or chlorinating agents in the presence of a Lewis acid.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Anti-cancer drugs

Quinoline-4-formamide skeleton derivatives, including 2-(3,4-Dimethoxyphenyl)quinoline, have application in preparing anti-cancer drugs, especially anti-pancreatic cancer drugs . One study also utilized 2-(3, 4-Dimethoxyphenyl) quinoline-4-carboxylic acid in a preparation method of quinoline-4-formamide skeleton derivative .

Antimalarial and antiviral agents

A novel quinoline (4,7-dichloroquinoline) derivative was synthesized as an anti-malarial and virucidal agent with biocidal effects . The derivative showed larvicidal and pupicidal properties against a malarial and a dengue vector, with lethal toxicity ranging from 4.408 µM/mL (first instar larvae) to 7.958 µM/mL (pupal populations) . In silico study highlighted that quinoline derivatives effectively inhibited all four dengue serotypes (1–4) of infected Vero cells by compound binding to the active site of the DENV-2 protease .

Other potential applications

Quinolines have exhibited diverse biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . They have also been used as tyrokinase PDGF-RTK inhibitors, inositol 5′-phosphatase (SH 2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to anticancer effects. The compound can also interact with cell membranes, affecting their permeability and function .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound without methoxy groups.

2-Phenylquinoline: Lacks the methoxy substituents on the phenyl ring.

4-Methoxyquinoline: Has a single methoxy group on the quinoline ring.

Uniqueness

2-(3,4-Dimethoxyphenyl)quinoline is unique due to the presence of two methoxy groups on the phenyl ring, which enhances its lipophilicity and biological activity. This structural modification can lead to improved pharmacokinetic properties and increased potency in biological assays compared to its analogs .

Actividad Biológica

2-(3,4-Dimethoxyphenyl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with a 3,4-dimethoxyphenyl substituent at the 2-position. This structural configuration may significantly influence its biological properties. The molecular formula is C₁₈H₁₅N₃O₂, and its molecular weight is approximately 295.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, which disrupts DNA replication and transcription processes. Additionally, it may inhibit specific enzymes involved in various biochemical pathways, contributing to its anticancer and antimicrobial effects .

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In a study evaluating various quinoline analogs, this compound demonstrated selective cytotoxicity against multiple cancer cell lines, including:

- MCF-7 (breast cancer)

- K-562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

The compound induced cell cycle arrest and apoptosis in these cell lines, with mechanisms involving chromatin condensation and nuclear fragmentation .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.607 | Induces apoptosis |

| K-562 | 5.074 | Cell cycle arrest |

| HeLa | 6.722 | DNA interaction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Studies have shown that quinoline derivatives possess potent antibacterial activity against multidrug-resistant strains such as Clostridium difficile. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. difficile | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on the effects of various quinoline derivatives found that those with a dimethoxyphenyl group exhibited enhanced cytotoxicity in MCF-7 cells compared to their counterparts without this substituent. The study utilized MTT assays to determine cell viability post-treatment .

- Antibacterial Efficacy Against Drug-Resistant Strains : In vivo studies demonstrated that quinoline derivatives significantly reduced bacterial load in animal models infected with C. difficile, suggesting their potential for therapeutic use in treating resistant infections .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-10-8-13(11-17(16)20-2)15-9-7-12-5-3-4-6-14(12)18-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBHMWSKJQZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.